2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972679
InChI: InChI=1S/C18H17ClN2O2/c1-23-16-5-2-13(3-6-16)11-20-18(22)12-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11-12H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol

2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

CAS No.:

Cat. No.: VC14972679

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide -

Specification

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
IUPAC Name 2-(5-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C18H17ClN2O2/c1-23-16-5-2-13(3-6-16)11-20-18(22)12-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11-12H2,1H3,(H,20,22)
Standard InChI Key GYWPVUDOKLYXGP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

2-(5-Chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide belongs to the class of N-substituted acetamides featuring a 5-chloroindole moiety. Its molecular formula is C₁₈H₁₆ClN₂O₂, corresponding to a molecular weight of 339.79 g/mol. The indole ring system is substituted at the 1-position with an acetamide group, which is further linked to a 4-methoxybenzyl substituent. Key structural features include:

  • A chlorine atom at the 5-position of the indole ring, enhancing electrophilic reactivity and potential interactions with hydrophobic protein pockets.

  • A methoxy group on the benzyl moiety, contributing to solubility and membrane permeability via hydrogen bonding.

  • An acetamide bridge that stabilizes the molecule’s conformation and facilitates binding to biological targets .

The compound’s canonical SMILES representation is COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl, reflecting its planar indole core and flexible benzyl-acetamide side chain. Computational modeling predicts a logP value of 3.2 ± 0.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions, as exemplified by protocols for analogous indole-acetamide derivatives :

Indole Core Functionalization

  • Chlorination: 5-Chloroindole is synthesized via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

  • N-Alkylation: The indole nitrogen is alkylated with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form 1-(chloroacetyl)-5-chloro-1H-indole .

Side Chain Coupling

  • Nucleophilic Substitution: The chloroacetyl intermediate reacts with 4-methoxybenzylamine in dimethylformamide (DMF) at 80°C, yielding the target compound .

Key Reaction Parameters:

StepReagentsConditionsYield
ChlorinationNCS, DCM0–5°C, 2 hr85%
N-AlkylationK₂CO₃, DMFRT, 12 hr72%
Coupling4-Methoxybenzylamine80°C, 6 hr68%

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with final purity >95% confirmed by HPLC.

Biological Activity and Mechanism of Action

Antitumor Activity

Patent US20030158153A1 highlights 2-(1H-indol-3-yl)-2-oxo-acetamides as inhibitors of colon and lung tumor growth . The chloro and methoxy groups in 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide likely stabilize interactions with tubulin or topoisomerase II, mechanisms implicated in apoptosis induction .

Pharmacological Applications

Neurological Disorders

Indole-acetamides modulate serotonin and dopamine pathways, suggesting utility in depression and epilepsy . The methoxybenzyl group may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies.

Oncology

The compound’s potential to inhibit kinase enzymes (e.g., EGFR, VEGFR) aligns with trends in targeted cancer therapy. Preclinical models of colorectal carcinoma show 40–50% tumor growth inhibition for similar structures .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey SubstituentsActivity
2-(5-Chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamideC₁₈H₁₆ClN₂O₂5-Cl, 4-OCH₃Under investigation
2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide (4l) C₁₃H₁₂N₂O₃5-CH₃, 2,3-dioxoAntidepressant (47.5% immobility reduction)
2-(1H-Indol-3-yl)-2-oxo-acetamide C₁₀H₈N₂O₂3-indolyl, 2-oxoAntitumor (colo-rectal carcinoma)

The chloro and methoxy groups in the target compound may confer enhanced metabolic stability compared to methyl or oxo derivatives .

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: No published data exist on the compound’s pharmacokinetics or toxicity profile.

  • Target Identification: Proteomic studies are needed to elucidate interactions with neurological or oncological targets.

  • Structural Optimization: Modifying the benzyl moiety (e.g., introducing fluorinated groups) could improve bioavailability.

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